molecular formula C17H23NO B195859 Dextrorphan CAS No. 125-73-5

Dextrorphan

Numéro de catalogue: B195859
Numéro CAS: 125-73-5
Poids moléculaire: 257.37 g/mol
Clé InChI: JAQUASYNZVUNQP-PVAVHDDUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dextrorphan est un composé psychoactif appartenant à la classe des morphinanes. Il est principalement connu pour son rôle d'antitussif (suppresseur de la toux) et, à des doses plus élevées, comme hallucinogène dissociatif. This compound est l'énantiomère dextrogyre de la racémorphane, l'énantiomère lévogyre étant la lévorphanol. Il est produit par O-déméthylation du dextrométhorphane par l'enzyme cytochrome P450 2D6 (CYP2D6) .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le dextrorphan est synthétisé à partir du dextrométhorphane par une réaction d'O-déméthylation. Ce processus implique l'élimination d'un groupe méthyle du groupe méthoxy lié au cycle aromatique du dextrométhorphane. La réaction est catalysée par l'enzyme cytochrome P450 2D6 (CYP2D6) .

Méthodes de Production Industrielle : Dans les environnements industriels, la production de this compound implique l'utilisation de méthodes biotechnologiques avancées pour améliorer l'efficacité et le rendement du processus d'O-déméthylation. L'utilisation d'enzymes CYP2D6 recombinantes et de conditions réactionnelles optimisées, telles que la température et le pH contrôlés, sont des pratiques courantes pour atteindre une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Pharmacodynamics of Dextrorphan

This compound's activity stems from its interaction with various receptors in the central nervous system. Key interactions include:

  • NMDA Receptor Antagonist: this compound is a more potent antagonist of the NMDA receptor than its parent compound, dextromethorphan . This action accounts for the dissociative effects experienced at higher doses.
  • Sigma Receptor Agonist: this compound binds to sigma σ1 and σ2 receptors .
  • SERT and NET Blocker: this compound affects serotonin and norepinephrine reuptake .

The table below summarizes this compound's affinities for various receptors :

SiteKi (nM)Species
NMDAR(MK-801)486–906Rat
σ1118–481Rat
σ211,325–15,582Rat
MOR420->1,000RatHuman
DOR34,700Rat
KOR5,950Rat
SERT401–484Rat
NET≥340Rat
DAT>1,000Rat
5-HT1A>1,000Rat
5-HT1B/1D54% at 1 μMRat
5-HT2A>1,000Rat
α1>1,000Rat
α2>1,000Rat
β35% at 1 μMRat
D2>1,000Rat
H195% at 1 μMRat
mAChRs100% at 1 μMRat
nAChRs1,300–29,600Rat

Values are Ki (nM), unless otherwise noted. The smaller the value, the more strongly the drug binds to the site.

Metabolism

This compound is a major metabolite of dextromethorphan, formed by O-demethylation, primarily via the CYP2D6 enzyme . It can also undergo further metabolism, but the specific pathways and enzymes involved are not detailed in the provided search results.

Applications De Recherche Scientifique

Pharmacological Mechanisms

Dextrorphan exhibits several pharmacological actions that contribute to its therapeutic applications:

  • NMDA Receptor Antagonism : Similar to ketamine and phencyclidine, this compound blocks N-methyl-D-aspartate (NMDA) receptors, which can lead to dissociative effects and potential neuroprotective benefits in conditions like traumatic brain injury and stroke .
  • Serotonin Receptor Interaction : this compound interacts with serotonin receptors, which may lead to serotonin syndrome when combined with other serotonergic agents. This property is being explored for its potential in treating mood disorders .
  • Sigma Receptor Binding : this compound binds to sigma receptors, contributing to its antitussive effects without activating opioid receptors, making it a safer alternative for cough suppression .

Therapeutic Applications

This compound's therapeutic potential spans various medical conditions:

  • Cough Suppression : this compound is primarily known for its use as an antitussive agent. Clinical trials have demonstrated its efficacy in reducing cough frequency and intensity in patients with upper respiratory tract infections .
  • Neurological Disorders : Research indicates that this compound may have antidepressant properties similar to ketamine. It has been investigated for conditions such as:
    • Depression : Studies suggest rapid antidepressant effects when used alone or in combination with other agents like bupropion .
    • Pseudobulbar Affect : Approved in combination with quinidine, this compound is used to manage emotional dysregulation associated with neurological conditions .
    • Traumatic Brain Injury and Stroke : Limited studies suggest that this compound may improve certain neurological outcomes following these events .
  • Pain Management : this compound has shown promise in alleviating various types of pain, including neuropathic and cancer-related pain. Its analgesic properties are under investigation in clinical settings .

Case Studies and Clinical Evidence

Several case studies highlight the applications of this compound:

  • Antidepressant Effects :
    • A randomized clinical trial indicated that this compound could reduce withdrawal symptoms in opioid use disorder when combined with clonidine, suggesting its utility in addiction treatment .
  • Pseudobulbar Affect :
    • In a clinical setting, patients receiving the this compound/quinidine combination reported significant reductions in episodes of inappropriate emotional expression compared to placebo .
  • Neurological Improvement Post-Stroke :
    • A study documented improvements in neurological function among stroke patients treated with this compound, although overall functional outcomes were not significantly altered .

Safety and Toxicity

While this compound has therapeutic benefits, it also poses risks of toxicity, particularly when abused. The ingestion of high doses can lead to adverse effects such as agitation, psychosis, and even coma due to its NMDA receptor antagonism . Monitoring and education regarding safe usage are critical components of managing its application.

Mécanisme D'action

Dextrorphan exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking the NMDA receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to reduced neuronal excitability. This mechanism is responsible for its antitussive and dissociative effects. Additionally, this compound has affinity for sigma-1 receptors and acts as a serotonin and norepinephrine reuptake inhibitor, contributing to its psychoactive properties .

Comparaison Avec Des Composés Similaires

    Dextromethorphan: The parent compound of dextrorphan, used as an over-the-counter cough suppressant.

    Levorphanol: The levorotatory enantiomer of racemorphan, known for its potent analgesic properties.

    Ketamine: Another NMDA receptor antagonist with dissociative anesthetic properties.

Comparison:

Activité Biologique

Dextrorphan (DXO), a metabolite of dextromethorphan (DM), is a psychoactive compound belonging to the morphinan class. It exhibits a range of biological activities, including antitussive effects and potential therapeutic applications in various medical conditions. This article explores the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics

This compound primarily acts as an NMDA receptor antagonist , which contributes to its psychoactive properties. It has been shown to have a higher affinity for NMDA receptors compared to dextromethorphan, thus enhancing its dissociative effects at elevated doses. The pharmacological profile of this compound includes interactions with several neurotransmitter systems:

Receptor K_i (nM) Species
NMDA486–906Rat
Sigma-1118–481Rat
Sigma-211,325–15,582Rat
Mu Opioid Receptor420 >1,000Rat, Human
Delta Opioid Receptor34,700Rat
Norepinephrine Transporter≥340Rat
Serotonin Transporter401–484Rat

These interactions indicate that this compound not only affects glutamatergic transmission but also modulates opioid and monoaminergic systems, which may contribute to its therapeutic and adverse effects .

Pharmacokinetics

This compound is produced through the O-demethylation of dextromethorphan by the enzyme CYP2D6. It has a longer elimination half-life than its parent compound, leading to accumulation in the bloodstream with repeated administration. Its pharmacokinetic profile suggests that it undergoes further metabolism into 3-Hydroxymorphinan (3-HM) via CYP3A4 or through glucuronidation .

Biological Effects and Research Findings

Recent studies have highlighted this compound's potential beyond its traditional use as a cough suppressant:

  • Bactericidal Activity : A study demonstrated that this compound enhances bactericidal activity against Group A Streptococcus (GAS). Mice treated with this compound exhibited increased survival rates and reduced bacterial counts in infected tissues. The treatment also lowered serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its anti-inflammatory properties .
  • Case Studies on Overdose : this compound abuse has been documented, particularly among adolescents. Reports indicate that overdose can lead to severe neurological symptoms resembling opioid toxicity. In two notable cases, patients who presented with respiratory depression were successfully treated with naloxone, highlighting the need for awareness regarding its potential for abuse and toxicity .
  • Environmental Impact : this compound has been detected in wastewater treatment plants, raising concerns about its environmental presence and potential estrogenic activity. This finding underscores the importance of monitoring pharmaceutical contaminants in ecosystems .

Case Study 1: this compound in GAS Infection

In a controlled mouse model of GAS infection, treatment with this compound resulted in:

  • Increased survival rates.
  • Lower bacterial counts in infected tissues.
  • Reduced inflammatory cytokine levels.

This study suggests that this compound may serve as an adjunct therapy alongside antibiotics in treating bacterial infections .

Case Study 2: this compound Abuse

A retrospective analysis of dextromethorphan abuse cases revealed:

  • A tenfold increase in reported cases from 1999 to 2004.
  • The majority of cases involved adolescents aged 9 to 17 years.
  • Symptoms ranged from mild agitation to severe respiratory depression requiring emergency intervention .

Propriétés

IUPAC Name

(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-PVAVHDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014178
Record name Dextrorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-73-5
Record name Dextrorphan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrorphan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextrorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextrorphan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTRORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B7QNO9WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextrorphan
Reactant of Route 2
Dextrorphan
Reactant of Route 3
Dextrorphan
Reactant of Route 4
Reactant of Route 4
Dextrorphan
Reactant of Route 5
Dextrorphan
Reactant of Route 6
Dextrorphan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.